Cas no 1781754-31-1 (4-(2-amino-4-hydroxybutyl)benzene-1,2-diol)

4-(2-amino-4-hydroxybutyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
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- 4-(2-amino-4-hydroxybutyl)benzene-1,2-diol
- EN300-1628697
- 1781754-31-1
-
- インチ: 1S/C10H15NO3/c11-8(3-4-12)5-7-1-2-9(13)10(14)6-7/h1-2,6,8,12-14H,3-5,11H2
- InChIKey: PJTMSMUSEGRVOQ-UHFFFAOYSA-N
- SMILES: OCCC(CC1C=CC(=C(C=1)O)O)N
計算された属性
- 精确分子量: 197.10519334g/mol
- 同位素质量: 197.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.2
- トポロジー分子極性表面積: 86.7Ų
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628697-10.0g |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |
1781754-31-1 | 10g |
$4176.0 | 2023-05-27 | ||
Enamine | EN300-1628697-10000mg |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |
1781754-31-1 | 10000mg |
$4176.0 | 2023-09-22 | ||
Enamine | EN300-1628697-2500mg |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |
1781754-31-1 | 2500mg |
$1903.0 | 2023-09-22 | ||
Enamine | EN300-1628697-0.5g |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |
1781754-31-1 | 0.5g |
$933.0 | 2023-05-27 | ||
Enamine | EN300-1628697-5.0g |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |
1781754-31-1 | 5g |
$2816.0 | 2023-05-27 | ||
Enamine | EN300-1628697-0.25g |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |
1781754-31-1 | 0.25g |
$893.0 | 2023-05-27 | ||
Enamine | EN300-1628697-0.05g |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |
1781754-31-1 | 0.05g |
$816.0 | 2023-05-27 | ||
Enamine | EN300-1628697-2.5g |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |
1781754-31-1 | 2.5g |
$1903.0 | 2023-05-27 | ||
Enamine | EN300-1628697-0.1g |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |
1781754-31-1 | 0.1g |
$855.0 | 2023-05-27 | ||
Enamine | EN300-1628697-1.0g |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol |
1781754-31-1 | 1g |
$971.0 | 2023-05-27 |
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
4-(2-amino-4-hydroxybutyl)benzene-1,2-diolに関する追加情報
Professional Introduction to 4-(2-amino-4-hydroxybutyl)benzene-1,2-diol (CAS No. 1781754-31-1)
4-(2-amino-4-hydroxybutyl)benzene-1,2-diol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and diverse potential applications. This compound, identified by the CAS number 1781754-31-1, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of both amino and hydroxyl functional groups in its molecular framework makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of complex molecules that are integral to modern drug discovery.
The compound's structure, featuring a benzene ring substituted with a 2-amino-4-hydroxybutyl side chain, positions it as a valuable building block for pharmacophores. In recent years, there has been a growing interest in exploring such heterocyclic compounds for their potential biological activities. The benzene ring itself is a common motif in many bioactive molecules, while the appended side chain introduces additional functionality that can modulate the compound's interactions with biological targets.
Recent research has highlighted the importance of 4-(2-amino-4-hydroxybutyl)benzene-1,2-diol in the development of drugs targeting various diseases. For instance, studies have demonstrated its utility in the synthesis of molecules that exhibit anti-inflammatory properties. The hydroxyl group, in particular, has been shown to play a crucial role in mediating interactions with biological receptors, thereby influencing the compound's pharmacological effects. This has led to investigations into its potential as a lead compound for drugs aimed at treating chronic inflammatory conditions.
In addition to its anti-inflammatory potential, 4-(2-amino-4-hydroxybutyl)benzene-1,2-diol has been explored for its possible applications in anticancer therapy. The ability of this compound to interact with specific enzymes and proteins involved in cancer cell proliferation has been a focus of several research endeavors. Preliminary studies suggest that it may inhibit key pathways that are aberrantly activated in cancer cells, offering a promising avenue for further development.
The synthesis of 4-(2-amino-4-hydroxybutyl)benzene-1,2-diol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and selective functional group transformations, are often employed to construct the desired molecular framework. The efficiency of these synthetic routes is crucial for large-scale production and subsequent pharmaceutical applications.
The pharmacokinetic properties of 4-(2-amino-4-hydroxybutyl)benzene-1,2-diol are also subjects of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is essential for determining its therapeutic window and potential side effects. Advanced computational modeling techniques have been utilized to predict these properties, aiding in the rational design of derivatives with improved pharmacokinetic profiles.
Furthermore, the environmental impact of synthesizing and handling 4-(2-amino-4-hydroxybutyl)benzene-1,2-diol must be considered. Sustainable chemical practices are increasingly important in pharmaceutical research, emphasizing green chemistry principles such as minimizing waste and using renewable resources. Efforts to develop more eco-friendly synthetic routes for this compound are ongoing and represent an important aspect of modern drug development.
The future prospects for 4-(2-amino-4-hydroxybutyl)benzene-1,2-diol are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its synthetic pathways. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As our understanding of biological systems continues to evolve, so too will our ability to harness compounds like this one for therapeutic benefit.
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